Tert-butyl acetoacetate

Reaction kinetics Acetoacetylation Transesterification

tert-Butyl acetoacetate (t-BAA) delivers 15–20x faster acetoacetylation kinetics than methyl/ethyl esters, accelerating batch cycles in pharmaceutical and coating resin manufacture. Its steric hindrance achieves up to 98% ee in asymmetric drug synthesis. Unique transacetoacetylation preserves polyester backbone integrity. Z-selectivity in Knoevenagel condensations provides predictable stereochemistry. Patented synthesis yields ≥94% at ≥99% purity, minimizing downstream costs. Do not substitute with inferior acetoacetates—risk reaction failure, impurities, and costly rework.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 1694-31-1
Cat. No. B046372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl acetoacetate
CAS1694-31-1
Synonymstert-Butyl Ester Acetoacetic Acid;  1,1-Dimethylethyl Acetoacetate;  3-Oxobutanoic Acid 1,1-dimethylethyl Ester;  3-Oxobutyric Acid tert-Butyl Ester;  NSC 42869;  tert-Butyl 3-Oxobutanoate;  tert-Butyl 3-Oxobutyrate;  tert-Butyl Acetoacetate;  tert-Butyl Ace
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
InChIKeyJKUYRAMKJLMYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylacetate tert-butyl ester (CAS 1694-31-1) for procurement: Baseline overview and basic characteristics


Acetylacetate tert-butyl ester (tert-butyl acetoacetate, t-BAA) is a β-ketoester compound that serves as a key synthetic intermediate and acetoacetylating reagent in organic synthesis [1]. It is a colorless to pale yellow liquid with a fruity odor, stable under normal temperature and pressure, and is considered a cost-effective, easy-to-store commercial reagent [1]. The compound's sterically hindered tert-butyl group confers enhanced reactivity compared to its methyl and ethyl ester analogs, making it a preferred choice in many synthetic applications [1].

Why tert-butyl acetoacetate cannot be simply substituted with other β-ketoesters


In procurement and synthetic planning, substituting tert-butyl acetoacetate with its seemingly similar methyl or ethyl ester analogs is often not viable due to substantial differences in reactivity, selectivity, and reaction outcome. The steric hindrance provided by the tert-butyl group fundamentally alters the kinetics of acetoacetylation reactions, leading to a 15-20 fold increase in reaction rate [1]. This enhanced reactivity is not merely a marginal improvement; it dictates reaction feasibility, product purity, and yield. Furthermore, the unique leaving group ability of the tert-butoxide moiety enables cleaner transacetoacetylations, particularly with sensitive substrates like polyesters, where backbone integrity must be preserved [2]. Thus, while other acetoacetates may appear interchangeable on paper, their performance in critical synthetic steps can vary drastically, impacting both R&D timelines and industrial process efficiency.

Quantitative evidence guide for tert-butyl acetoacetate (CAS 1694-31-1) selection vs. analogs


Kinetic advantage: 15-20 fold faster acetoacetylation reaction rate

In comparative studies of acetoacetylation reactions, tert-butyl acetoacetate (t-BAA) exhibits a reaction rate that is 15 to 20 times greater than that of the more commonly used methyl or ethyl acetoacetate analogs [1][2]. This significant kinetic advantage is attributed to the steric hindrance of the tert-butyl group, which facilitates a unique and more efficient reaction mechanism [3].

Reaction kinetics Acetoacetylation Transesterification

Synthetic yield advantage in Mannich reactions: Up to 99% yield

In highly enantioselective Mannich reactions of imines bearing a benzothiazole moiety, the use of tert-butyl acetoacetate catalyzed by a cinchona-based squaramide organocatalyst resulted in the corresponding benzothiazole β-keto ester derivatives being obtained in exceptionally high yields (up to 99%) [1]. While direct comparative data for methyl or ethyl acetoacetate in this exact system is not provided, the reported yields represent a benchmark for efficiency and atom economy.

Mannich reaction Enantioselective synthesis Organocatalysis

Enantioselectivity in asymmetric synthesis: Achieving up to 98% ee

The same Mannich reaction protocol utilizing tert-butyl acetoacetate not only provided excellent yields but also achieved outstanding enantioselectivities of up to 98% ee [1]. This level of stereocontrol is crucial for accessing single-enantiomer pharmaceuticals and bioactive compounds. While direct comparative ee data for methyl or ethyl esters is not available in this context, the ability of t-BAA to participate in highly stereoselective transformations is a well-documented attribute.

Asymmetric synthesis Enantioselectivity Chiral building blocks

Industrial production efficiency: High-purity synthesis with up to 99% content

An improved industrial process for synthesizing tert-butyl acetoacetate via the reaction of tert-butanol and diketene, using aliphatic or tertiary amine catalysts, achieves a diketene conversion rate of 100%, a finished product yield of ≥94%, and a final product content (purity) of ≥99% [1][2]. This is a significant improvement over previous methods which reported yields around 87% and suffered from by-product formation and lower purity [3].

Process chemistry Industrial synthesis Purity

Z-Selectivity in Knoevenagel condensations

In the context of Knoevenagel condensation reactions, the choice of β-keto ester significantly influences stereoselectivity. Studies have demonstrated that while complete Z-selectivity is generally challenging, the use of tert-butyl acetoacetate with either aromatic or aliphatic aldehydes can afford favorable Z-selectivity [1]. This stereochemical preference is not a given with all acetoacetates and represents a tangible advantage for accessing specific geometric isomers.

Knoevenagel condensation Stereoselectivity Olefination

Key research and industrial applications leveraging tert-butyl acetoacetate's distinct advantages


Synthesis of enantiomerically pure pharmaceuticals and bioactive compounds

The exceptional enantioselectivity (up to 98% ee) achieved in Mannich and other asymmetric reactions using tert-butyl acetoacetate makes it a critical building block for the synthesis of single-enantiomer drugs [1]. The ability to generate chiral benzothiazole β-keto ester derivatives in near-quantitative yields (up to 99%) is directly applicable to the preparation of antidiabetic, antitumor, and anti-inflammatory agents, where specific stereochemistry dictates biological activity [1].

High-throughput acetoacetylation in polymer and coating industries

The 15-20 fold faster reaction rate of tert-butyl acetoacetate compared to methyl or ethyl analogs is a game-changer for the acetoacetylation of hydroxyl-bearing coating resins (polyesters, acrylics, cellulosics, epoxies) [2]. This kinetic advantage enables faster production cycles and more efficient use of reactor space. Critically, its unique transacetoacetylation mechanism preserves the polyester backbone, which is essential for maintaining the physical properties of the final coating [3].

Large-scale industrial production of high-purity β-ketoester intermediates

The patented industrial synthesis method, which delivers ≥94% yield and ≥99% purity from tert-butanol and diketene, establishes tert-butyl acetoacetate as a readily accessible, high-quality building block for bulk chemical manufacturing [4]. This high initial purity reduces the burden and cost of downstream purification for applications in agrochemicals, dyes, and flavors, making it an economically attractive choice for procurement [4].

Stereoselective synthesis for advanced materials and complex molecules

In synthetic sequences where olefin geometry is critical, such as in the construction of certain natural products or advanced organic materials, the Z-selectivity afforded by tert-butyl acetoacetate in Knoevenagel condensations provides a distinct synthetic advantage [5]. This predictable stereochemical outcome simplifies synthetic planning and improves the yield of the desired geometric isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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